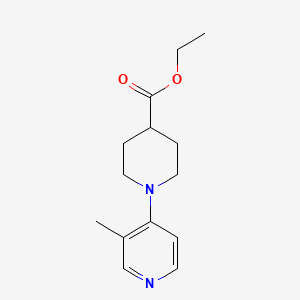

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 3-methyl-4-pyridinecarboxylic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate exhibits several promising biological activities:

1. Anticancer Properties :

Research has indicated that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation, particularly the PI3K-AKT-mTOR pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

2. Neuropharmacological Effects :

Studies suggest that piperidine derivatives may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antimicrobial Activity :

Some derivatives within this chemical class have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infectious diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of piperidine derivatives, including this compound, against human tumor xenografts in vivo. The results showed significant inhibition of tumor growth at well-tolerated doses, suggesting that this compound could be developed further as an anticancer agent .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability, supporting its potential use in neurodegenerative disease therapies .

Wirkmechanismus

The mechanism of action of ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors in the central nervous system, affecting neurotransmitter release and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar in structure but contains a pyrazine ring instead of a pyridine ring.

Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-methylpyridine moiety and an ethyl ester functional group. This structural arrangement suggests potential interactions with various biological targets, particularly enzymes and receptors.

The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways and receptors that mediate physiological responses. The structural similarity to other biologically active compounds enhances its potential as an enzyme inhibitor and receptor modulator.

Antiviral Activity

Research indicates that derivatives of similar piperidine compounds exhibit antiviral properties, particularly against neurotropic alphaviruses. For example, related compounds have shown efficacy in inhibiting the replication of viruses like the Western equine encephalitis virus (WEEV) and Sindbis virus . While specific data on this compound is limited, its structural relatives suggest a potential for similar antiviral activity.

Antimicrobial Activity

The compound's activity against various bacterial strains has been explored in related studies. Compounds with similar piperidine structures have demonstrated significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound is not extensively documented, its chemical framework suggests it may exhibit comparable antimicrobial effects.

Case Studies and Research Findings

- Inhibition Studies : A series of studies have focused on the inhibition properties of piperidine derivatives against various enzymes. For instance, compounds structurally related to this compound have shown nanomolar potency against viral proteases, indicating a promising avenue for further exploration in antiviral drug development .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies on related compounds have shown favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy. These studies highlight the importance of structural modifications in enhancing bioavailability and reducing toxicity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives reveal that modifications at specific positions can significantly impact biological activity. For example, the introduction of different substituents on the piperidine or pyridine rings can enhance or diminish potency against targeted biological pathways .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWHBFQYFIHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.